molecular formula C15H8F6N4O5 B12779126 1,3-Bis(4-nitro-3-(trifluoromethyl)phenyl)urea CAS No. 6167-23-3

1,3-Bis(4-nitro-3-(trifluoromethyl)phenyl)urea

Cat. No.: B12779126
CAS No.: 6167-23-3
M. Wt: 438.24 g/mol
InChI Key: FZKLCRHVRMYKCR-UHFFFAOYSA-N
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Description

The compound N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea (7UYX582JC6) is a synthetic organic molecule characterized by the presence of nitro and trifluoromethyl groups attached to a phenyl ring, linked through a urea moiety. This compound has a molecular formula of C15H8F6N4O5 and a molecular weight of 438.2382 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform . The reaction temperature is maintained at low to moderate levels to prevent decomposition of the reactants and to ensure high yield .

Industrial Production Methods

On an industrial scale, the production of N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-nitrophenyl)urea
  • N,N’-bis(3-(trifluoromethyl)phenyl)urea
  • N,N’-bis(4-chloro-3-(trifluoromethyl)phenyl)urea

Uniqueness

N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea is unique due to the combination of nitro and trifluoromethyl groups on the phenyl rings, which imparts distinct chemical and physical properties.

Properties

CAS No.

6167-23-3

Molecular Formula

C15H8F6N4O5

Molecular Weight

438.24 g/mol

IUPAC Name

1,3-bis[4-nitro-3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H8F6N4O5/c16-14(17,18)9-5-7(1-3-11(9)24(27)28)22-13(26)23-8-2-4-12(25(29)30)10(6-8)15(19,20)21/h1-6H,(H2,22,23,26)

InChI Key

FZKLCRHVRMYKCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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